3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione
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Overview
Description
3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione is an organic compound characterized by its unique structure, which includes two naphthalene units connected by a double bond and substituted with tert-butyl groups
Preparation Methods
The synthesis of 3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are substituted with tert-butyl groups.
Reaction Conditions: The key step involves the formation of a double bond between the two naphthalene units. This can be achieved through a coupling reaction, often facilitated by a catalyst such as palladium or nickel.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, using reagents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The tert-butyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in electron transfer processes, making it useful in redox reactions and as an antioxidant. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar compounds include other binaphthyl derivatives and tert-butyl-substituted aromatic compounds. Compared to these, 3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione is unique due to its specific substitution pattern and the presence of a double bond between the naphthalene units. This structural feature imparts distinct electronic properties, making it particularly valuable in applications requiring precise control over electronic behavior.
List of Similar Compounds
- 3,3’-Di-tert-butyl-2,2’-binaphthyl
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
Properties
CAS No. |
148808-97-3 |
---|---|
Molecular Formula |
C28H28O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-tert-butyl-4-(3-tert-butyl-4-oxonaphthalen-1-ylidene)naphthalen-1-one |
InChI |
InChI=1S/C28H28O2/c1-27(2,3)23-15-21(17-11-7-9-13-19(17)25(23)29)22-16-24(28(4,5)6)26(30)20-14-10-8-12-18(20)22/h7-16H,1-6H3 |
InChI Key |
YTCVAKHNDNQNSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C2C=C(C(=O)C3=CC=CC=C32)C(C)(C)C)C4=CC=CC=C4C1=O |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C=C(C(=O)C3=CC=CC=C32)C(C)(C)C)C4=CC=CC=C4C1=O |
Origin of Product |
United States |
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